molecular formula C17H19N5O3 B2555140 1-(3,4-Dimethoxybenzyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea CAS No. 1795299-94-3

1-(3,4-Dimethoxybenzyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea

Cat. No. B2555140
CAS RN: 1795299-94-3
M. Wt: 341.371
InChI Key: SWMCBSKJGDQYKC-UHFFFAOYSA-N
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Description

The compound 1-(3,4-Dimethoxybenzyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea is a derivative of pyrimidine, which is a class of compounds known for their diverse biological activities. Pyrimidines and their derivatives have been associated with a range of biological activities, including antimicrobial, antifolate, and antiviral effects, among others. The specific compound is related to the pyrimidine derivatives that have been synthesized and studied for their potential biological activities.

Synthesis Analysis

The synthesis of pyrimidine derivatives can often involve the Biginelli reaction, which is a multicomponent reaction that typically includes an aldehyde, a methylene active compound, and urea or thiourea. This reaction is used to create a variety of substituted pyrimidines. Although the provided data does not detail the synthesis of this compound specifically, it is likely that similar synthetic methods could be applied to produce this compound .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine nucleus, which can be further modified with various substituents. In the case of the compound , the pyrimidine nucleus is substituted with a 2-methylpyrazolo group and a 3,4-dimethoxybenzyl group. These modifications can significantly affect the compound's biological activity and its interaction with biological targets.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a range of chemical reactions, depending on their substituents. The presence of amino groups, as seen in related compounds, suggests potential reactivity that could be exploited in further chemical modifications or in interactions with biological molecules. The specific chemical reactions that this compound might undergo are not detailed in the provided data, but it can be inferred that its structure allows for a variety of possible chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this compound would be influenced by its molecular structure. The presence of dimethoxybenzyl and methylpyrazolo groups could affect its solubility, stability, and reactivity. While the provided data does not give specific details on these properties, it is known that pyrimidine derivatives can exhibit a range of physical and chemical behaviors that are crucial for their biological activity and pharmacokinetic profile .

Scientific Research Applications

Phosphodiesterase Inhibition and Antihypertensive Activity

  • Research has shown that certain pyrazolo[3,4-d]pyrimidones, which are structurally related to the compound , are specific inhibitors of cGMP specific (type V) phosphodiesterase. These compounds have been evaluated for their enzymatic and cellular activity, as well as in vivo oral antihypertensive activity (B. Dumaitre & N. Dodic, 1996).

Anticancer Activity

  • Synthesis of new pyrazolo[3,4-d]pyrimidin-4-one derivatives has been explored for their anticancer activity. Studies on the MCF-7 human breast adenocarcinoma cell line indicated that these compounds exhibit significant antitumor activity (Khaled R. A. Abdellatif et al., 2014).

Synthesis and Chemical Characterization

  • Investigations into the synthesis of N-Substituted Pyrazolo[3, 4- d ]pyrimidines from Pyrimidine Derivatives have been carried out to understand the chemical properties and potential applications of such compounds (Senda Shigeo et al., 1972).

Antibacterial Activity

  • Studies have also been conducted on the synthesis, crystal structure, and antibacterial activity of pyrimidine derivatives containing the 1,2,4-triazolo[1,5-a]pyrimidine ring. These compounds have demonstrated effectiveness against Gram-positive and Gram-negative bacterial strains (S. Lahmidi et al., 2019).

Antioxidant Properties

  • Research on the preparation, characterization, and antioxidant determination of compounds related to the pyrazolo[1,5-a]pyrimidin-6-yl urea structure has revealed high antioxidant activities, indicating potential for therapeutic applications (Afnan E. Abd-Almonuim et al., 2020).

properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3/c1-11-6-16-18-9-13(10-22(16)21-11)20-17(23)19-8-12-4-5-14(24-2)15(7-12)25-3/h4-7,9-10H,8H2,1-3H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWMCBSKJGDQYKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)NC(=O)NCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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